molecular formula C17H16N2O2S2 B7540059 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide

Cat. No. B7540059
M. Wt: 344.5 g/mol
InChI Key: UIJAHYXIEBEUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in 2008 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide 1864 is a selective inhibitor of the Rho GTPases, specifically targeting the RhoA and RhoC isoforms. It binds to the nucleotide-binding pocket of these proteins, preventing their activation and downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide 1864 can inhibit RhoA and RhoC-mediated cellular processes, such as actin cytoskeleton rearrangement, cell adhesion, and migration. It has also been shown to induce cell death in cancer cells, suggesting its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide 1864 is its selectivity for RhoA and RhoC, which allows for specific targeting of these proteins in cellular processes. However, its potency and efficacy may vary depending on the cell type and experimental conditions. Additionally, the compound may have off-target effects on other proteins, which should be considered when interpreting experimental results.

Future Directions

There are several potential future directions for research involving N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide 1864. These include investigating its effects on other cellular processes and signaling pathways, exploring its therapeutic potential in different disease models, and developing more potent and selective inhibitors of Rho GTPases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide 1864.

Synthesis Methods

The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide 1864 involves several steps, including the reaction of 4-ethylphenyl isothiocyanate with 2-aminothiophenol, followed by the reaction of the resulting intermediate with benzenesulfonyl chloride. The final product is obtained through purification and isolation processes.

Scientific Research Applications

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide 1864 has been extensively used as a research tool to study the role of Rho GTPases in various cellular processes, including cell migration, invasion, and proliferation. It has also been used to investigate the potential therapeutic applications of targeting Rho GTPases in cancer and other diseases.

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-2-13-8-10-14(11-9-13)16-12-22-17(18-16)19-23(20,21)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJAHYXIEBEUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide

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